2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

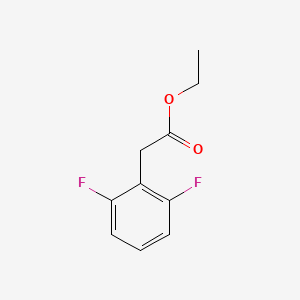

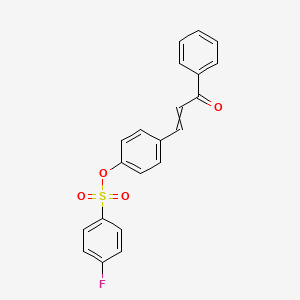

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.96 g/mol . It is a solid at room temperature and is typically stored in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is 1S/C8H8BF3O3/c1-15-7-3-2-5 (8 (10,11)12)4-6 (7)9 (13)14/h2-4,13-14H,1H3 . The canonical SMILES representation is B (C1=C (C=CC (=C1)C (F) (F)F)OC) (O)O .Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)phenylboronic acid has a molecular weight of 219.96 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 2 rotatable bonds .Aplicaciones Científicas De Investigación

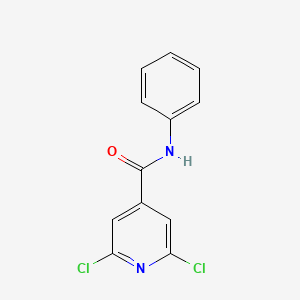

Synthesis of Pyrazine Derivatives

This compound can be used in the synthesis of pyrazine derivatives, which are known to act as corticotropin releasing factor-1 receptor antagonists . These antagonists can potentially be used in the treatment of anxiety and depressive disorders.

C-H Functionalization of Quinones

It can also be used in the C-H functionalization of quinones . This process is crucial in the synthesis of complex organic molecules, and has applications in the development of pharmaceuticals and agrochemicals.

Synthesis of Phenyl-purine-carbonitrile Derivatives

This compound is used in the synthesis of phenyl-purine-carbonitrile derivatives . These derivatives act as inhibitors of cathepsin S, an enzyme implicated in various pathological processes including cancer and inflammation.

Preparation of Inhibitors of Kinesin Spindle Protein

It can be used in the preparation of inhibitors of kinesin spindle protein (KSP) . KSP inhibitors have potential use as antitumor agents, as KSP plays a key role in cell division and is often overexpressed in cancer cells.

Synthesis of Aryl- and Hetarylfurocoumarins

This compound can be used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins have various biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory effects.

Safety And Hazards

Propiedades

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQUMRSSQYJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382207 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)phenylboronic acid | |

CAS RN |

240139-82-6 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)